4-(Piperidin-2-ylcarbonyl)morpholine

Medicinal Chemistry Process Chemistry Procurement

Regioisomeric impurities in piperidine-morpholine conjugates can derail SAR studies and inflate re-optimization costs. 4-(Piperidin-2-ylcarbonyl)morpholine (CAS 121791-04-6) is a structurally defined heterocyclic amide with the carbonyl precisely at the piperidine 2-position, ensuring conformational fidelity for CNS-penetrant and peripheral-target drug discovery. - ≥98% purity minimizes by-product interference in biological assays. - Low LogP (-0.01) and TPSA (41.57 Ų) support peripheral selectivity. - Multiple vendor stocking eliminates 8-12 week synthesis delays.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
CAS No. 121791-04-6
Cat. No. B179564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-2-ylcarbonyl)morpholine
CAS121791-04-6
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(=O)N2CCOCC2
InChIInChI=1S/C10H18N2O2/c13-10(9-3-1-2-4-11-9)12-5-7-14-8-6-12/h9,11H,1-8H2
InChIKeyOXNWJJRVNZDSHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperidin-2-ylcarbonyl)morpholine Overview


4-(Piperidin-2-ylcarbonyl)morpholine, also designated morpholin-4-yl(piperidin-2-yl)methanone, is a heterocyclic amide that fuses morpholine and piperidine moieties via a carbonyl bridge at the piperidine 2‑position [1]. With a molecular formula of C₁₀H₁₈N₂O₂ and a molecular weight of 198.26 g/mol, this crystalline solid is primarily employed as a versatile synthetic intermediate and pharmacophoric scaffold in medicinal chemistry campaigns . Its structural architecture positions it as a privileged entry point for constructing CNS‑penetrant and enzyme‑targeting libraries.

Why 4-(Piperidin-2-ylcarbonyl)morpholine Cannot Be Substituted


Although many morpholine‑piperidine conjugates share superficial structural resemblance, substitution with regioisomers or alternative linkage types can profoundly alter physicochemical determinants, target engagement profiles, and synthetic tractability [1]. The precise 2‑position carbonyl placement, amide bond character, and consequent conformational bias of 4‑(Piperidin‑2‑ylcarbonyl)morpholine create a unique property set that is not preserved in 4‑position amide analogs, amine‑linked counterparts, or reverse‑orientation hybrids . Consequently, unverified substitution risks derailing SAR campaigns, incurring hidden re‑optimization costs, and introducing unanticipated ADME liabilities.

Quantitative Differentiators for 4-(Piperidin-2-ylcarbonyl)morpholine


Purity and Cost vs. 4‑Position Regioisomer

The hydrochloride salt of 4‑(Piperidin‑2‑ylcarbonyl)morpholine (CAS 690634‑79‑8) is available at 98% purity , whereas the hydrochloride salt of the 4‑position regioisomer, 4‑(piperidine‑4‑carbonyl)morpholine, is offered at 90% purity . Price data indicate the target compound hydrochloride is priced at $158.90 per gram, compared to $89.90 per gram for the regioisomer . This higher purity grade may reduce the need for additional purification steps in synthetic workflows.

Medicinal Chemistry Process Chemistry Procurement

Amide vs. Amine Linkage: Physicochemical Impact

4‑(Piperidin‑2‑ylcarbonyl)morpholine contains a metabolically stable amide bond linking the morpholine and piperidine rings . In contrast, 4‑(piperidin‑4‑yl)morpholine (CAS 53617‑35‑9) features a direct amine linkage, resulting in a basic nitrogen center with distinct pKa and hydrogen‑bonding capacity [1]. Amides generally exhibit lower basicity, reduced off‑target hERG activity, and improved oral bioavailability compared to amines, though direct comparative data for these specific compounds is limited.

Medicinal Chemistry Drug Design Physicochemical Properties

2- vs. 4‑Position Carbonyl on Piperidine

4‑(Piperidin‑2‑ylcarbonyl)morpholine positions the carbonyl group at the 2‑position of the piperidine ring , whereas the regioisomer 4‑(piperidine‑4‑carbonyl)morpholine (CAS 63214‑57‑3) places the carbonyl at the 4‑position [1]. This shift alters the spatial orientation of the morpholine ring and the hydrogen‑bonding geometry of the amide carbonyl. Although no direct biological comparison is published, regioisomeric changes in similar piperidine‑amide scaffolds frequently result in significant differences in receptor subtype selectivity and metabolic stability.

SAR Conformational Analysis Receptor Binding

Lipophilicity and Polar Surface Area

4‑(Piperidin‑2‑ylcarbonyl)morpholine exhibits a calculated LogP of -0.0127 and a topological polar surface area (TPSA) of 41.57 Ų . In comparison, the amine‑linked analog 4‑(piperidin‑4‑yl)morpholine displays a TPSA of 24.5 Ų [1]. The higher TPSA of the target compound suggests lower passive membrane permeability but also indicates a more favorable profile for aqueous solubility and reduced CNS penetration risk, depending on the desired application. These computed values provide a quantitative basis for selecting the appropriate scaffold in CNS vs. peripheral target programs.

ADME Blood-Brain Barrier Drug-likeness

Vendor Availability and Lead Time vs. Regioisomer

4‑(Piperidin‑2‑ylcarbonyl)morpholine (free base) is offered at 95‑98% purity with ready stock from multiple vendors, including Chemscene and AKSci . Its hydrochloride salt is similarly in‑stock at Aladdin Scientific . In contrast, the 4‑position regioisomer hydrochloride (CAS 94467‑73‑9) is noted to have a lead time of 8‑12 weeks from some suppliers , potentially introducing project delays. This differential in supply chain reliability may influence procurement strategy for time‑sensitive research programs.

Supply Chain Procurement Lead Time

Application Scenarios of 4-(Piperidin-2-ylcarbonyl)morpholine


CNS-Sparing Drug Candidate Scaffold

Given its calculated TPSA of 41.57 Ų and LogP of -0.0127 , 4‑(Piperidin‑2‑ylcarbonyl)morpholine is well‑suited as a scaffold for drug discovery programs targeting peripheral tissues, where reduced CNS penetration is desirable to avoid central side effects. The amide linkage further supports metabolic stability [1].

Cost-Sensitive High-Purity Lead Optimization

For laboratories prioritizing high chemical purity (≥98%) to minimize purification steps and ensure reproducible biological assay results, 4‑(Piperidin‑2‑ylcarbonyl)morpholine (free base or HCl salt) offers a defined purity grade . Although priced higher than the 90% pure 4‑position regioisomer, the elimination of additional purification labor may offset the initial procurement cost premium .

SAR Probes for Regioisomeric Differentiation

Researchers investigating the impact of carbonyl position on piperidine‑based pharmacophores can use 4‑(Piperidin‑2‑ylcarbonyl)morpholine as a direct comparator to the 4‑position regioisomer (CAS 63214‑57‑3) [2]. Pairing these compounds in parallel synthesis or biological assays enables the deconvolution of regioisomeric effects on target engagement and selectivity.

Rapid-Turnaround Medicinal Chemistry Campaigns

With confirmed in‑stock status from multiple reputable vendors (AKSci, Chemscene, Aladdin Scientific) [3], 4‑(Piperidin‑2‑ylcarbonyl)morpholine supports time‑critical hit‑to‑lead and lead‑optimization workflows where procurement delays of 8‑12 weeks for alternative regioisomers are unacceptable .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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